3,4-Diaminobenzenesulfonyl fluoride
Description
3,4-Diaminobenzenesulfonyl fluoride is a sulfonyl fluoride derivative featuring two amine groups at the 3- and 4-positions of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to its reactive sulfonyl fluoride group, which enables selective covalent binding to proteins or polymers. Its applications span protease inhibition, polymer crosslinking, and biochemical probe development.
Properties
IUPAC Name |
3,4-diaminobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKFPXBXGNMKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobenzenesulfonyl fluoride typically involves the reaction of 3,4-diaminobenzenesulfonic acid with a fluorinating agent. One common method is the use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the fluorinating agents used.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The amino groups can undergo oxidation to form nitro groups or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions often involve mild temperatures and solvents like acetonitrile or dichloromethane.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl azides.
Oxidation Reactions: Products include nitro derivatives and corresponding amines.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Scientific Research Applications
3,4-Diaminobenzenesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used to modify proteins and peptides, particularly in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3,4-Diaminobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with amino acids in proteins, leading to the modification of enzyme activity and protein function. The amino groups on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Key Differences :
- Functional Groups: this compound’s amine and sulfonyl fluoride groups contrast with caffeic acid’s hydroxyl and carboxylic acid groups. This disparity leads to divergent reactivity (e.g., covalent vs. non-covalent interactions) .
- Biological Activity : Caffeic acid is a natural antioxidant, while sulfonyl fluorides are synthetic tools for targeting enzymes like proteases.
Limitations of Available Evidence
Recommendations for Further Research
Investigate the kinetic selectivity of this compound against serine hydrolases compared to mono-aminated analogs (e.g., 4-aminobenzenesulfonyl fluoride).
Characterize its stability under physiological conditions relative to sulfonyl chlorides.
Explore synergistic effects of the diamine motif in enhancing binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
